molecular formula C11H16O4 B6141523 [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol

[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol

Cat. No. B6141523
M. Wt: 212.24 g/mol
InChI Key: YKAFXJZVYUOEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol” is a chemical compound with the linear formula C11H16O4 . Its molecular weight is 212.248 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H16O4 . Unfortunately, there is no detailed structural analysis available for this compound.

Mechanism of Action

The mechanism of action of [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol is not fully understood. However, it has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, COX-2, and iNOS. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt pathway. Additionally, it has anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. It also has various pharmacological properties, which make it a potential candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential for the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.

Synthesis Methods

[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol can be synthesized from the dried rhizomes of Curcuma wenyujin or by the total synthesis method. The total synthesis method involves the reaction of 2-furylcarboxaldehyde with ethyl acetoacetate to form 5-ethyl-2-(2-furyl)-1,3-dioxane-4,6-dione, which is then reduced to this compound.

Scientific Research Applications

[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol has been extensively studied for its various pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. Additionally, it has anti-microbial effects by inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

[5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-11(6-12)7-14-10(15-8-11)9-4-3-5-13-9/h3-5,10,12H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFXJZVYUOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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